molecular formula C18H15NO2 B11972855 Benzamide, N-(1-naphthyl)-2-methoxy-

Benzamide, N-(1-naphthyl)-2-methoxy-

Katalognummer: B11972855
Molekulargewicht: 277.3 g/mol
InChI-Schlüssel: XWVXFZQMMQIQRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-(1-naphthyl)-2-methoxy- is an organic compound with the molecular formula C18H15NO2 It is a derivative of benzamide, where the benzene ring is substituted with a naphthyl group and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1-naphthyl)-2-methoxy- typically involves the reaction of 1-naphthylamine with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

1-Naphthylamine+2-Methoxybenzoyl chlorideBenzamide, N-(1-naphthyl)-2-methoxy-+HCl\text{1-Naphthylamine} + \text{2-Methoxybenzoyl chloride} \rightarrow \text{Benzamide, N-(1-naphthyl)-2-methoxy-} + \text{HCl} 1-Naphthylamine+2-Methoxybenzoyl chloride→Benzamide, N-(1-naphthyl)-2-methoxy-+HCl

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-(1-naphthyl)-2-methoxy- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solvents such as dichloromethane or toluene can also aid in the efficient separation and purification of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-(1-naphthyl)-2-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of N-(1-naphthyl)-2-carboxybenzamide.

    Reduction: Formation of N-(1-naphthyl)-2-methoxybenzylamine.

    Substitution: Formation of N-(1-naphthyl)-2-methoxy-4-nitrobenzamide or N-(1-naphthyl)-2-methoxy-4-bromobenzamide.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-(1-naphthyl)-2-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzamide, N-(1-naphthyl)-2-methoxy- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide, N-(1-naphthyl)-2-methyl-: Similar structure but with a methyl group instead of a methoxy group.

    N-(1-Naphthyl)-benzamide: Lacks the methoxy substitution.

    N-(2-Naphthyl)-benzamide: The naphthyl group is attached at a different position.

Uniqueness

Benzamide, N-(1-naphthyl)-2-methoxy- is unique due to the presence of both the naphthyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C18H15NO2

Molekulargewicht

277.3 g/mol

IUPAC-Name

2-methoxy-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C18H15NO2/c1-21-17-12-5-4-10-15(17)18(20)19-16-11-6-8-13-7-2-3-9-14(13)16/h2-12H,1H3,(H,19,20)

InChI-Schlüssel

XWVXFZQMMQIQRY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.